6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one - 2201620-83-7

6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Catalog Number: EVT-2864932
CAS Number: 2201620-83-7
Molecular Formula: C18H15F3N6O
Molecular Weight: 388.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487) []

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It is orally bioavailable and exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. []
  • Relevance: While structurally distinct from 6-(pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, AMG 487 shares the presence of a pyrido[2,3-d]pyrimidin-4(3H)-one core and a trifluoromethoxyphenyl substituent, highlighting the exploration of these moieties in medicinal chemistry for various biological targets. []

2. (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (Compound 31) []

  • Compound Description: Compound 31 acts as a potent and selective inhibitor of Vps34 (human class III phosphoinositide 3-kinase), an enzyme implicated in vesicle trafficking and autophagy. It exhibits excellent selectivity for Vps34 over class I PI3Ks, making it a promising candidate for cancer treatment. []
  • Relevance: Both Compound 31 and 6-(pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one belong to the broad class of heterocyclic compounds containing a trifluoromethyl substituent. The presence of this moiety in bioactive molecules suggests its potential role in influencing pharmacological properties. []

3. 6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27) []

  • Compound Description: Cpd27 (GNE-371) serves as a potent and selective in vitro tool compound for TAF1(2), a bromodomain-containing protein implicated in transcription initiation. It exhibits antiproliferative synergy with the BET inhibitor JQ1, signifying its potential as a valuable tool for mechanistic studies and target validation. []
  • Relevance: Although structurally diverse from 6-(pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, both compounds belong to the class of heterocyclic compounds with potential biological activities, highlighting the diversity and importance of heterocycles in medicinal chemistry. []

4. 5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272) []

  • Compound Description: BAY 41-2272 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It demonstrates vasorelaxant effects in rat mesenteric arteries via both cGMP-dependent and -independent mechanisms. []
  • Relevance: This compound, like 6-(pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, incorporates a pyrimidine ring system, emphasizing the significance of this heterocycle in designing molecules targeting diverse biological pathways. []

5. 3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) []

  • Compound Description: YC-1 is another example of a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It induces relaxation in rat mesenteric arteries through cGMP-dependent and -independent mechanisms, similar to BAY 41-2272. []
  • Relevance: Although structurally distinct from 6-(pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, the inclusion of YC-1 emphasizes the exploration of diverse heterocyclic scaffolds, in this case, an indazole ring, for developing novel therapeutics. []

6. 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one []

  • Compound Description: This compound belongs to a series of fused pyrimidine derivatives designed as potential tyrosine kinase and thymidylate synthase inhibitors. These inhibitors were investigated for their cytotoxic activity against various cancer cell lines. []
  • Relevance: The presence of the pyrido(2,3-d)pyrimidin-4-one scaffold in this compound highlights its shared structural features with 6-(pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, both of which belong to a family of compounds recognized for their biological activities. []

7. 1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines []

  • Compound Description: This group of compounds represents another set of fused pyrimidine derivatives, specifically pyrazolo[3,4-d]pyrimidines, investigated for their potential cytotoxic activity against various cancer cell lines. []
  • Relevance: While structurally distinct from 6-(pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, this compound highlights the recurring theme of utilizing pyrimidine-based heterocycles in the design of compounds with potential therapeutic applications, particularly as anticancer agents. []

8. N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (Compound 2) []

  • Compound Description: Compound 2 and its nonclassical analogues were synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, aiming for antitumor activity. These compounds demonstrated potent dual inhibition of human TS and DHFR and showed promising anticancer effects in vitro. []
  • Relevance: This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core, similar to the pyrimidine ring system in 6-(pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one. This structural similarity, alongside the presence of an amino group at the 2-position of the thienopyrimidine ring, highlights the importance of these motifs in designing biologically active molecules. []

9. 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078) []

  • Compound Description: ICL-SIRT078 is a highly selective SIRT2 inhibitor identified through pharmacophore screening. It exhibits neuroprotective effects in an in vitro Parkinson's disease model, making it a potential candidate for further investigation as a neuroprotective agent. []
  • Relevance: Similar to 6-(pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, ICL-SIRT078 features a pyrimidine ring integrated into its core structure. This emphasizes the recurring utilization of pyrimidine derivatives in medicinal chemistry for their diverse biological activities. []

Properties

CAS Number

2201620-83-7

Product Name

6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

IUPAC Name

6-pyridin-4-yl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one

Molecular Formula

C18H15F3N6O

Molecular Weight

388.354

InChI

InChI=1S/C18H15F3N6O/c19-18(20,21)15-5-8-23-17(24-15)26-9-12(10-26)11-27-16(28)2-1-14(25-27)13-3-6-22-7-4-13/h1-8,12H,9-11H2

InChI Key

CRNXHZYWJJTCGY-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC=CC(=N2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.